molecular formula C18H31NO4 B3039174 N-(3-Oxotetradecanoyl)-DL-homoserine lactone CAS No. 503610-29-5

N-(3-Oxotetradecanoyl)-DL-homoserine lactone

Cat. No.: B3039174
CAS No.: 503610-29-5
M. Wt: 325.4 g/mol
InChI Key: YQFJJDSGBAAUPW-UHFFFAOYSA-N
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Description

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a member of the acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. These molecules play a crucial role in the regulation of various bacterial processes, including biofilm formation, virulence, and antibiotic production .

Scientific Research Applications

N-(3-Oxotetradecanoyl)-DL-homoserine lactone has numerous applications in scientific research:

Biochemical Analysis

Biochemical Properties

N-(3-Oxotetradecanoyl)-DL-homoserine lactone plays a crucial role in biochemical reactions, particularly in the regulation of bacterial quorum sensing. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an autoinducer, a signaling molecule that bacteria produce and release into their environment. When the concentration of this compound reaches a certain threshold, it binds to specific receptor proteins in bacterial cells, triggering a cascade of gene expression changes that regulate various physiological processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in Gram-negative bacteria, this compound can induce the expression of genes involved in virulence, biofilm formation, and antibiotic resistance. These changes are mediated through the binding of this compound to specific receptor proteins, which then activate or repress the transcription of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with receptor proteins known as LuxR-type proteins. Upon binding to these receptors, the compound induces a conformational change that allows the receptor to bind to DNA and regulate gene expression. This interaction can lead to the activation or repression of various genes, depending on the specific bacterial species and the context of the signaling pathway. Additionally, this compound can influence enzyme activity, either by directly binding to enzymes or by modulating the expression of genes encoding these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, particularly in the presence of specific enzymes or environmental factors. Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively induce quorum sensing and related physiological processes. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular function or inducing stress responses. Threshold effects have been observed, where a minimum concentration of this compound is required to trigger specific cellular responses. Understanding these dosage effects is crucial for designing experiments and interpreting results in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to bacterial quorum sensing. This compound interacts with enzymes and cofactors that regulate its synthesis, degradation, and signaling functions. For example, it is synthesized by specific acyl-homoserine lactone synthases and can be degraded by enzymes such as lactonases and acylases. These metabolic pathways influence the concentration and activity of this compound, thereby modulating its effects on bacterial communication and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function as a signaling molecule. This compound can diffuse across cell membranes and is transported by specific transporters or binding proteins. Its localization and accumulation within bacterial communities are critical for effective quorum sensing. Additionally, the distribution of this compound can be influenced by environmental factors, such as pH and temperature, which affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone typically involves the acylation of homoserine lactone with a 3-oxotetradecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxotetradecanoyl)-DL-homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Oxododecanoyl)-L-homoserine lactone
  • N-(3-Oxodecanoyl)-L-homoserine lactone
  • N-(3-Oxooctanoyl)-L-homoserine lactone
  • N-Hexanoyl-L-homoserine lactone
  • N-Octanoyl-DL-homoserine lactone

Uniqueness

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is unique due to its longer acyl chain length, which can influence its stability, diffusion properties, and interaction with receptor proteins. This makes it particularly useful in studying the effects of acyl chain length on quorum sensing and bacterial behavior .

Properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFJJDSGBAAUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346128
Record name 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503610-29-5
Record name 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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